6-Cyclobutylpicolinic acid
Overview
Description
6-Cyclobutylpicolinic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 6-bromopicolinic acid, with cyclobutylmagnesium bromide under controlled conditions. The reaction typically requires the use of a palladium catalyst and an appropriate solvent, such as tetrahydrofuran, to facilitate the coupling reaction.
Another approach involves the Suzuki-Miyaura coupling reaction, where 6-bromopicolinic acid is reacted with cyclobutylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl group can be replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
6-Cyclobutylpicolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyclobutylpicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural features allow it to interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, lacking the cyclobutyl group.
6-Methylpicolinic acid: A derivative with a methyl group at the 6-position.
6-Phenylpicolinic acid: A derivative with a phenyl group at the 6-position.
Uniqueness
6-Cyclobutylpicolinic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-cyclobutylpyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWPLVADYFRELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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